

InChlKey for N-(1-phenylethyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(1-phenylethyl)propan-2-amine

Cat. No.: B190039

Get Quote

An In-Depth Technical Guide to N-(1-phenylethyl)propan-2-amine

This technical guide provides a comprehensive overview of **N-(1-phenylethyl)propan-2-amine**, a secondary amine of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis methodologies, and its interaction with biological systems, particularly as an inhibitor of Monoamine Oxidase B (MAO-B).

Compound Identification and Properties

N-(1-phenylethyl)propan-2-amine is a secondary amine featuring a phenylethyl group bonded to an isopropylamine moiety. A key characteristic of this molecule is the presence of a chiral center, resulting in the existence of (R)- and (S)-enantiomers, a feature of considerable importance in the fields of chiral synthesis and pharmacology.[1]



Property	Value
Chemical Formula	C11H17N
Molecular Weight	163.26 g/mol
InChIKey (Racemic)	QFUIZDLZUZDWJH-UHFFFAOYSA-N
InChIKey ((R)-enantiomer)	QFUIZDLZUZDWJH-SNVBAGLBSA-N
CAS Number (Racemic)	87861-38-9
Synonyms	N-Isopropyl-1-phenylethylamine, alpha- (Isopropylamino)ethylbenzene, alpha-Methyl-N- (1-methylethyl)benzenemethanamine

Biological Activity and Quantitative Data

N-(1-phenylethyl)propan-2-amine and its analogs are recognized for their interaction with monoamine oxidase (MAO) enzymes. These enzymes are crucial in the metabolism of monoamine neurotransmitters.[2] While specific quantitative inhibitory data for **N-(1-phenylethyl)propan-2-amine** is not readily available in public literature, studies on structurally similar compounds provide valuable insights into its potential activity. For instance, N,α -diethylphenethylamine (N,α -DEPEA), a close structural analog, has been evaluated for its inhibitory effects on human recombinant MAO-A and MAO-B.

Table 2.1: In Vitro Inhibition of Monoamine Oxidase by N,α -diethylphenethylamine (A Structural Analog)

Enzyme	Inhibition Constant (Ki)
MAO-A	251 μΜ
MAO-B	159 μΜ

Data from a study on N,α -diethylphenethylamine, a structural analog of **N-(1-phenylethyl)propan-2-amine**.[2][3]



The biocatalytic synthesis of enantiomerically pure phenylpropan-2-amines, closely related to the target compound, has been optimized, yielding high conversion rates and excellent enantiomeric excess.

Table 2.2: Transaminase-Mediated Synthesis of (R)-phenylpropan-2-amines

Parameter	Value
Conversion	88-89%
Enantiomeric Excess (ee)	>99%

Experimental ProtocolsSynthesis Methodologies

Two primary synthetic routes for **N-(1-phenylethyl)propan-2-amine** and related structures are reductive amination and transaminase-mediated synthesis.

This method involves the reaction of a carbonyl compound (acetophenone) with an amine (isopropylamine) to form an imine intermediate, which is then reduced to the target secondary amine.

Protocol: Reductive Amination via Leuckart Reaction (Optimized Procedure for a similar reaction)

- Reaction Setup: In a 25 ml round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (0.5 g, 4.17 mmol) with 3.5-5.5 equivalents of formamide.
- Addition of Water: Add 0.20 ml of distilled water to the mixture.
- Heating: Immerse the flask in an oil bath preheated to 180-250°C and heat for 6 hours.
- Hydrolysis: After cooling to approximately 100°C, add 10 ml of 6 M hydrochloric acid and reflux for 1 hour to hydrolyze the formamide intermediate.
- Workup:



- Cool the mixture and extract with 15 ml of diethyl ether to remove any unreacted acetophenone. Discard the ether layer.
- Make the aqueous layer alkaline by adding 20 ml of 5 M sodium hydroxide.
- Extract the product with three 10 ml portions of diethyl ether.
- Analysis: Combine the ether extracts. The yield can be determined by Gas-Liquid Chromatography (GLC) using an internal standard such as phenylcyclohexane.

This biocatalytic approach offers an environmentally friendly and highly stereoselective route to chiral amines. It utilizes transaminase enzymes to convert a prochiral ketone to an enantiomerically pure amine.

Protocol: Asymmetric Synthesis of (R)-phenylpropan-2-amines

- Biocatalyst: Utilize an immobilized whole-cell biocatalyst expressing an (R)-transaminase.
- Reaction Mixture: Prepare a reaction mixture containing the 1-phenylpropan-2-one substrate in a suitable buffer (e.g., pH 8.0).
- Co-solvent: Dimethyl sulfoxide (DMSO) can be used as a co-solvent to improve substrate solubility.
- Amine Donor: Use a suitable amine donor, such as isopropylamine, in excess.
- Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 45°C) with agitation.
- Monitoring: Monitor the conversion of the ketone to the amine product using High-Performance Liquid Chromatography (HPLC).
- Chiral Analysis: Determine the enantiomeric excess of the product by chiral Gas Chromatography (GC).
- Workup: Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent after adjusting the pH.



MAO Inhibition Assay

Protocol: In Vitro Monoamine Oxidase Inhibition Assay

- Enzyme Source: Use human recombinant MAO-A and MAO-B.
- Substrate: Kynuramine is used as the substrate for both MAO-A and MAO-B.
- Assay Principle: The assay measures the fluorescence of 4-hydroxyquinoline, which is produced from the deamination of kynuramine by MAO.
- Procedure:
 - Prepare a reaction mixture containing the MAO enzyme in a suitable buffer.
 - Add varying concentrations of the inhibitor (N-(1-phenylethyl)propan-2-amine).
 - Initiate the reaction by adding the kynuramine substrate.
 - Incubate at 37°C for a specified time (e.g., 10 minutes for MAO-A, 5 minutes for MAO-B).
 - Stop the reaction by adding a strong acid (e.g., 1 M HClO₄).
- Detection: Measure the fluorescence of the 4-hydroxyquinoline product using a fluorescence spectrophotometer.
- Data Analysis: Determine the IC₅₀ values and subsequently the Ki values by analyzing the inhibition curves.

Visualizations Signaling Pathway of Monoamine Oxidase B (MAO-B) Regulation

The expression of the MAO-B gene is regulated by a complex signaling cascade involving Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.



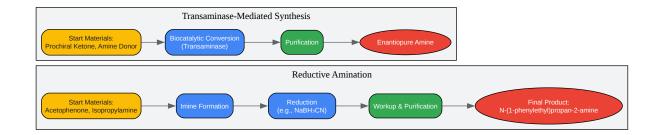


Click to download full resolution via product page

Caption: MAO-B gene expression is induced by the PKC-MAPK signaling cascade.

Experimental Workflow: Synthesis of N-(1-phenylethyl)propan-2-amine

The following diagram illustrates a generalized workflow for the synthesis of the target compound.



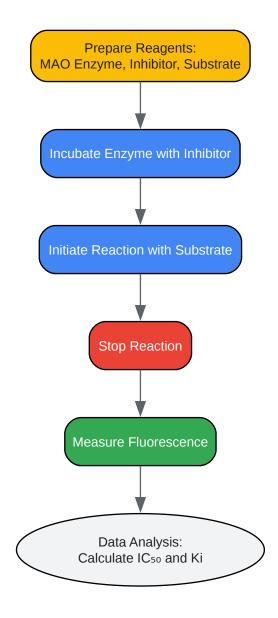
Click to download full resolution via product page

Caption: Generalized workflows for chemical and biocatalytic synthesis.

Experimental Workflow: MAO Inhibition Assay

This diagram outlines the key steps in determining the inhibitory activity of the compound against MAO enzymes.





Click to download full resolution via product page

Caption: Workflow for the in vitro monoamine oxidase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. N-(1-phenylethyl)propan-2-amine | 87861-38-9 | Benchchem [benchchem.com]



- 2. researchgate.net [researchgate.net]
- 3. Inhibition of monoamine oxidase (MAO) by α -ethylphenethylamine and N, α -diethylphenethylamine, two compounds related to dietary supplements PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [InChIKey for N-(1-phenylethyl)propan-2-amine].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190039#inchikey-for-n-1-phenylethyl-propan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com